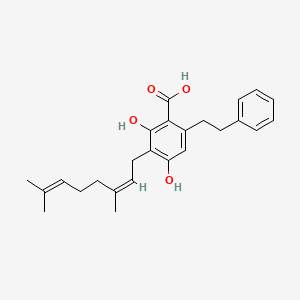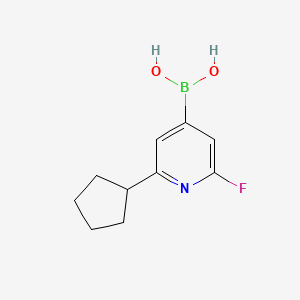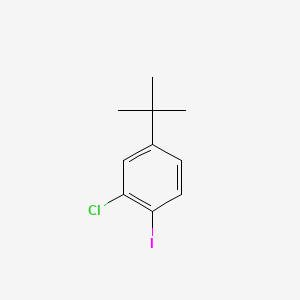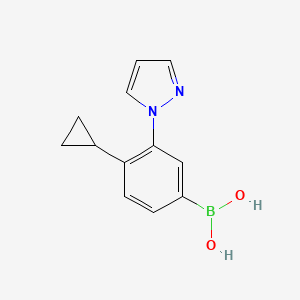
Amorfrutin 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amorfrutin 4 is a naturally occurring compound belonging to the amorfrutin family, which is known for its potent biological activities. These compounds are primarily isolated from the fruits of Amorpha fruticosa and Glycyrrhiza foetida. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of amorfrutins, including Amorfrutin 4, typically involves the Claisen rearrangement. This method is used to install the prenyl substituents at specific positions on the aromatic ring. For instance, the synthesis of amorfrutin A involves the Claisen rearrangement of a mono-O-(1,1-dimethylallyl)resorcinol derivative, while amorfrutin C is synthesized through the double Claisen rearrangement of a di-O-(1,1-dimethylallyl)resorcinol derivative .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as those used in laboratory settings. The key steps involve the isolation of precursor compounds from natural sources, followed by chemical modifications to achieve the desired structure.
Analyse Chemischer Reaktionen
Types of Reactions
Amorfrutin 4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the aromatic ring.
Reduction: Used to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Amorfrutin 4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Wirkmechanismus
Amorfrutin 4 exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating lipid and glucose metabolism. By binding to PPARγ, this compound modulates the expression of genes involved in these metabolic pathways, leading to improved insulin sensitivity and reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Amorfrutin A
- Amorfrutin B
- Amorfrutin C
Uniqueness
Amorfrutin 4 is unique due to its specific structural features and biological activities. Compared to other amorfrutins, it may exhibit different binding affinities and selectivities for PPARγ, leading to distinct physiological effects .
Eigenschaften
Molekularformel |
C25H30O4 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
3-[(2Z)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-(2-phenylethyl)benzoic acid |
InChI |
InChI=1S/C25H30O4/c1-17(2)8-7-9-18(3)12-15-21-22(26)16-20(23(24(21)27)25(28)29)14-13-19-10-5-4-6-11-19/h4-6,8,10-12,16,26-27H,7,9,13-15H2,1-3H3,(H,28,29)/b18-12- |
InChI-Schlüssel |
UAMAHWUELDAAIA-PDGQHHTCSA-N |
Isomerische SMILES |
CC(=CCC/C(=C\CC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)O)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC1=C(C=C(C(=C1O)C(=O)O)CCC2=CC=CC=C2)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14085399.png)

![Methyl 4-[7-methyl-3,9-dioxo-2-(pyridin-3-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14085408.png)


![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085438.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14085440.png)



![1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085456.png)
![1-(4-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B14085473.png)
![3-(3-Carbamoylphenyl)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B14085476.png)
![Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B14085481.png)
